2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole
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Description
2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5HF3N2O and its molecular weight is 162.071. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Properties
Research on compounds related to 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, including its derivatives, has shown promising applications in molecular electronics. A study by Garzón et al. (2010) focused on the optical and electronic properties of oligomers containing phenyl-ethynyl units linked to various heterocyclic rings, including 1,3,4-oxadiazole. These compounds were evaluated as candidates for electron-conducting polymers and materials with desirable optoelectronic properties. The effect of the ethynyl group on the structure and electronic properties of these molecules was examined, highlighting their potential in (opto)electronic applications due to their conducting capabilities and optical bandgap properties (Garzón et al., 2010).
Synthesis Methods
Pouliot et al. (2012) described a practical cyclodehydration method for preparing 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4. This method enabled the synthesis of various functionalized 1,3,4-oxadiazoles, suggesting that this approach could be applied to synthesize derivatives of this compound for specific applications, potentially enhancing yields and functional diversity (Pouliot et al., 2012).
Antimicrobial Evaluation
Khalid et al. (2016) explored the synthesis and antimicrobial evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. This research into 1,3,4-oxadiazole derivatives highlights the broader potential of using this compound-based compounds for developing new antimicrobial agents. The study demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting a promising avenue for the development of new antibacterial drugs (Khalid et al., 2016).
Optoelectronic Properties
Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents. This study aimed at understanding the structural, redox, and optoelectronic properties of these molecules for potential use in molecular electronics. The research found that the electron-withdrawing effect of the OXD units and the incorporation of ethynyl groups significantly influence the photophysical properties of the compounds, making them suitable for use in optoelectronic devices (Wang et al., 2006).
Properties
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPPVIQGSWWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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